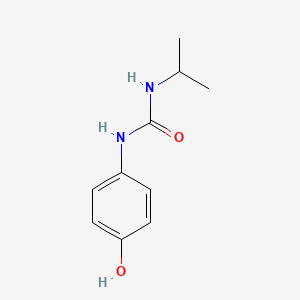
1-(4-Hydroxyphenyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-3-isopropylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Research
Metabolism Studies : Research has identified metabolites of compounds structurally similar to 1-(4-Hydroxyphenyl)-3-isopropylurea, suggesting its potential involvement in metabolic pathways. For example, studies on Bisphenol A (BPA), which shares a structural similarity, revealed new metabolites in mammals, highlighting the complex metabolism of these compounds (Jaeg et al., 2004).
Enzymatic Hydroxylation : Enzymatic hydroxylation of biphenyl by liver preparations in various species, which is structurally related to this compound, suggests the potential enzymatic interactions of such compounds (Creaven et al., 1965).
Pharmacological and Chemical Studies
Density Functional Theory Analysis : A study on a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, used density functional theory to investigate its chemical reactivity and potential for antibacterial activity (Deghady et al., 2021).
Photolysis Studies : Research on isoproturon, a urea derivative like this compound, examined its photolysis in aqueous solutions, indicating the environmental behavior of such compounds (Dureja et al., 1991).
Biomedical Applications
Biosensor Development : The development of biosensors using compounds similar to this compound, like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, indicates its potential application in biomedical sensors (Karimi-Maleh et al., 2014).
Uterine Relaxant Activity : Synthesis and evaluation of similar compounds for uterine relaxant activity suggest potential pharmacological applications (Viswanathan & Chaudhari, 2006).
Antimicrobial and Antioxidant Activities : Investigation into the antibacterial, antifungal, and antioxidant activities of similar compounds, such as 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones, provides insight into potential biomedical uses (Sheikh et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-3-isopropylurea is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . This enzyme is found in nearly all aerobic forms of life .
Mode of Action
It is likely that the compound interacts with its target, hppd, by binding to the enzyme’s active site and inhibiting its function . This could result in the disruption of the catabolism of tyrosine and the production of homogentisate .
Biochemical Pathways
The inhibition of HPPD by this compound would affect the tyrosine catabolism pathway . This could potentially lead to the accumulation of 4-hydroxyphenylpyruvate and a decrease in the production of homogentisate
Pharmacokinetics
Similar compounds, such as 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (a diphenylheptane), have been shown to exhibit excellent bioavailability
Result of Action
The inhibition of hppd could potentially disrupt various metabolic processes, leading to changes in cellular function
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its ability to bind to HPPD Additionally, the presence of other compounds could potentially affect the compound’s efficacy
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUMFRLNPFKGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499936 |
Source


|
| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23159-73-1 |
Source


|
| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

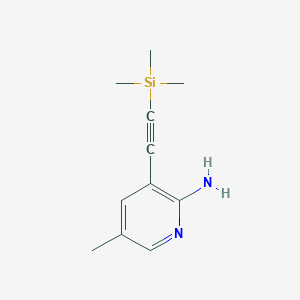

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
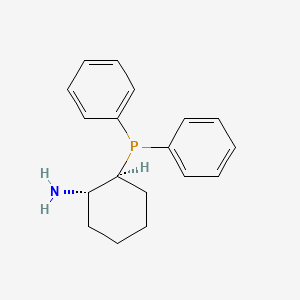
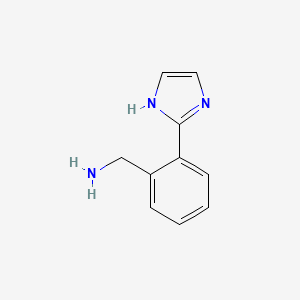

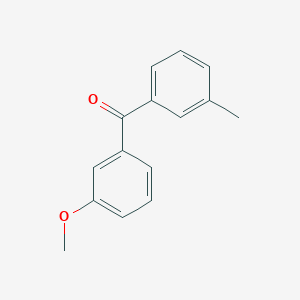

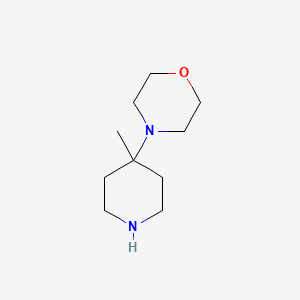
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)


![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)
